![molecular formula C10H18O2 B1253054 (4R,7R)-7-isopropyl-4-methyloxepan-2-one](/img/structure/B1253054.png)
(4R,7R)-7-isopropyl-4-methyloxepan-2-one
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Overview
Description
(4R,7R)-7-isopropyl-4-methyloxepan-2-one is a 7-isopropyl-4-methyloxepan-2-one in which both stereocentres have R configuration.
Scientific Research Applications
Synthesis and Characterization
- Synthesis of N-substituted derivatives : A series of N-substituted(4R,7S)-7-isopropyl-4-methylazepan-2-one was synthesized, showing high yield and confirmed structures through NMR techniques (Yang Nian-fa, 2011).
- Role in asymmetric allylic alkylation : The compound played a role in the preparation of optically active pyrazole used in asymmetric allylic alkylation with palladium coordination, leading to high enantiomeric excess (ee) values (Bovens, Togni, & Venanzi, 1993).
- Polymer synthesis and characterization : It was involved in the synthesis of polymers like poly(potassium 1-hydroxy acrylate), showing high water absorption capacity, and could be used as a viscosifier (Kumar & Negi, 2015).
Structural Studies and Catalysis
- Structural characterization of chiral pyrazoles : The compound contributed to the creation of new chiral pyrazoles, which were structurally characterized by NMR, indicating potential use as a chiral auxiliary or catalyst (Kashima, Miwa, Shibata, & Nakazono, 2002).
- In oxidative transformations : It was used in the synthesis of unknown seven-membered lactones through the Baeyer-Villiger reaction, demonstrating its role in skeletal transformations of ketones (Ishmuratov, Vydrina, Yakovleva, Galkina, Lobko, Muslukhov, Vyrypaev, & Tolstikov, 2012).
Polymerization and Material Science
- Ring-opening polymerization : This compound was used in the living ring-opening polymerization of cyclic carbonates, resulting in polymers with narrow molecular weight distributions (Takeuchi, Aida, & Endo, 1999).
- Application in macromolecular chemistry : It showed high reactivity in free-radical homo- or copolymerization, with complete ring opening, indicating its importance in polymer science (Evans, Moad, Rizzardo, & Thang, 1994).
Applications in Drug Synthesis and Photoreactions
- Role in drug synthesis : The compound contributed to the synthesis of renin inhibitory peptides, illustrating its use in medicinal chemistry (Thaisrivongs, Pals, Kroll, Turner, & Han, 1987).
- Involvement in photochemical reactions : It was used in the irradiation of certain diketones, leading to the formation of peroxides and lactones, demonstrating its role in photochemistry (Yoshioka, Nishizawa, Suzuki, Iwata, Kumakura, & Hasegawa, 1995).
properties
Molecular Formula |
C10H18O2 |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(4R,7R)-4-methyl-7-propan-2-yloxepan-2-one |
InChI |
InChI=1S/C10H18O2/c1-7(2)9-5-4-8(3)6-10(11)12-9/h7-9H,4-6H2,1-3H3/t8-,9-/m1/s1 |
InChI Key |
GGAXPLCKKANQED-RKDXNWHRSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H](OC(=O)C1)C(C)C |
Canonical SMILES |
CC1CCC(OC(=O)C1)C(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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